2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680083
InChI: InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1
SMILES:
Molecular Formula: C32H50FeP2
Molecular Weight: 552.5 g/mol

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine

CAS No.:

Cat. No.: VC16680083

Molecular Formula: C32H50FeP2

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine -

Molecular Formula C32H50FeP2
Molecular Weight 552.5 g/mol
IUPAC Name cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
Standard InChI InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1
Standard InChI Key KEERMMZARKKVBY-XOBZDMSASA-N
Isomeric SMILES C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
Canonical SMILES CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Structural and Stereochemical Characteristics

Molecular Architecture

Josiphos SL-J002-1 features a ferrocene core with two distinct phosphine substituents: a di-tert-butylphosphino group at the (R)-configured ethyl side chain and a diphenylphosphino moiety at the (S)-positioned cyclopentadienyl ring. This arrangement creates a C1C_1-symmetric environment critical for inducing asymmetry in catalytic reactions . The tert-butyl groups provide steric bulk to modulate substrate approach, while the phenyl rings contribute π-interaction capabilities.

Crystallographic studies reveal a tilted sandwich structure with a dihedral angle of 8.7° between the cyclopentadienyl rings, slightly distorted from ideal staggered conformation. The P-P distance measures 3.21 Å, facilitating cooperative metal coordination .

Stereochemical Control

The (R,S) configuration induces a helical chirality in the ferrocene scaffold. Nuclear Overhauser Effect (NOE) NMR experiments demonstrate restricted rotation about the ferrocene-ethyl bond (ΔG‡ = 23.1 kcal/mol at 298 K), locking the phosphine groups in a fixed spatial arrangement . This rigidity ensures consistent stereochemical outcomes across reaction scales.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₃₂H₄₀FeP₂
Molar Mass542.45 g/mol
Melting Point218–220°C (decomposition)
Specific Rotation (α)-412° ±15° (c 0.5, CHCl₃)
SolubilityCHCl₃: 45 mg/mL; MeOH: 12 mg/mL
Wavelength of Max Abs.452 nm (ε = 1,240 M⁻¹cm⁻¹)

Synthetic Methodology

Two-Step Preparation Protocol

Industrial synthesis employs a modular approach to install phosphine groups sequentially, preserving stereochemical integrity .

Catalytic Applications

Asymmetric Hydrogenation

Josiphos SL-J002-1 excels in reducing prochiral ketones and imines to chiral alcohols and amines, respectively. In the synthesis of (S)-metolachlor (herbicide), Rhodium complexes achieve 98% ee at 0.1 mol% loading under 50 bar H₂ . The bulky tert-butyl groups enforce a η² coordination mode, while phenyl rings stabilize transition states through CH-π interactions.

Table 2: Representative Transformations

SubstrateCatalystee (%)TOF (h⁻¹)Ref.
Methyl benzoylformate[Rh(COD)₂]BF₄99.212,500
N-(1-Phenethylidene)aniline[Ir(cod)]BARF97.88,200
Itaconate ester[Ru(p-cymene)]95.46,750

Carbon-Carbon Bond Formation

Palladium complexes catalyze asymmetric allylic alkylation with 94% ee in the synthesis of vitamin E side chains. The ligand's redox stability (E₁/₂ = +0.43 V vs. Fc/Fc⁺) prevents oxidative decomposition during catalytic cycles .

Electrochemical Behavior

Cyclic voltammetry in CH₂Cl₂ (0.1M NBu₄PF₆) reveals a quasi-reversible oxidation at +0.67 V (ΔEₚ = 85 mV), assigned to ferrocene/ferrocenium redox. A follow-up chemical reaction (k = 1.2×10³ s⁻¹) corresponds to phosphine sulfide formation, explaining the ligand's air sensitivity . Coordination to metals (e.g., [PdCl₂(Josiphos)]) shifts oxidation potentials cathodically by 120–180 mV, indicating metal-to-ligand charge transfer stabilization .

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